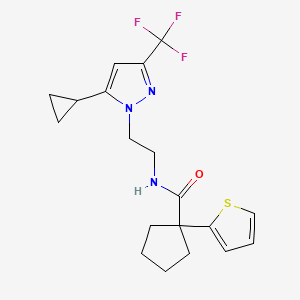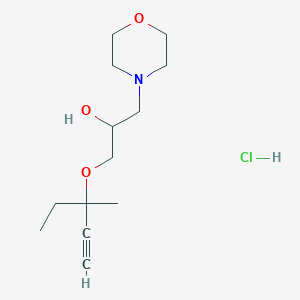
3-(Isopropanesulfonyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isopropanesulfonyl)phenylboronic acid is a chemical compound with the CAS Number: 1318768-42-1 . It has a molecular weight of 228.08 and its molecular formula is C9H13BO4S . The IUPAC name for this compound is (3-(isopropylsulfonyl)phenyl)boronic acid .
Molecular Structure Analysis
The molecular structure of 3-(Isopropanesulfonyl)phenylboronic acid is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an isopropanesulfonyl group .Chemical Reactions Analysis
Boronic acids, including 3-(Isopropanesulfonyl)phenylboronic acid, are known for their role in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Applications De Recherche Scientifique
Sensing Applications
Boronic acids, including 3-(Isopropanesulfonyl)phenylboronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . The key interaction of boronic acids with diols allows their utility in homogeneous assays or heterogeneous detection . For instance, electropolymerised 3-aminophenylboronic acid was used for the impedimetric detection of dopamine .
Biological Labelling
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them useful in biological research and medical applications.
Protein Manipulation and Modification
The interaction of boronic acids with proteins has been an area of particular growth . They can be used for protein manipulation and modification, which is crucial in biological and biochemical research.
Separation Technologies
Boronic acids, including 3-(Isopropanesulfonyl)phenylboronic acid, have been used in separation technologies . They have been employed as building materials for microparticles for analytical methods .
Development of Therapeutics
Boronic acids are also used in the development of therapeutics . Their unique properties and interactions make them valuable in the creation of new drugs and treatments.
Enrichment of cis-diol Containing Molecules
Phenylboronic acid (PBA)-functionalized polymers, such as 3-(Isopropanesulfonyl)phenylboronic acid, have been used for the enrichment of cis-diol containing molecules . These polymers show a high binding affinity and capacity to adenosine and catechol .
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This has potential applications in the treatment of diabetes.
Electrophoresis of Glycated Molecules
Boronic acids have also been used for electrophoresis of glycated molecules . This can be useful in the analysis and study of these molecules.
Orientations Futures
Boronic acids, including 3-(Isopropanesulfonyl)phenylboronic acid, have shown potential in various fields of research. For example, they have been used in the design of glucose-sensitive hydrogels, which can be suitable candidates for the design of insulin delivery systems . As the understanding of the unique chemistry of boronic acids continues to grow, it is likely that new applications and research directions will continue to emerge.
Propriétés
IUPAC Name |
(3-propan-2-ylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4S/c1-7(2)15(13,14)9-5-3-4-8(6-9)10(11)12/h3-7,11-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXSDARQWGOCEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isopropanesulfonyl)phenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

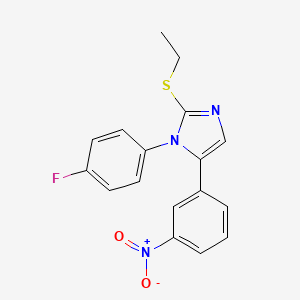
![3,4-difluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2663114.png)
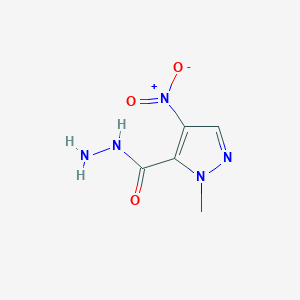
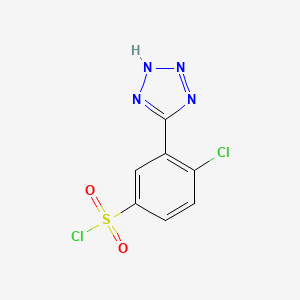
![N-(benzo[d][1,3]dioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2663117.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-9H-xanthene-9-carboxamide](/img/structure/B2663118.png)
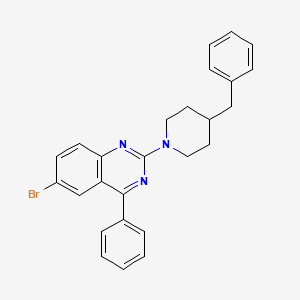
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(furan-2-yl)pyridazin-3-one](/img/structure/B2663121.png)

![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2663125.png)
